DHODH Inhibition Potency: 5-Nitroorotate Ranks Mid-Range Among Orotate Analogs with a Distinct IC₅₀ Profile
In a head-to-head panel of orotate analogs tested against Saccharomyces cerevisiae dihydroorotate dehydrogenase (DHODH) using ferricyanide as the electron acceptor, 5-nitroorotate produced 50% enzyme inhibition at a concentration of 0.076 mM. This places it between the more potent 5-bromoorotate (0.016 mM) and 2-thioorotate (0.018 mM), and the substantially weaker 5-aminoorotate (1.6 mM, ~21-fold less potent) and uracil (2.5 mM, ~33-fold less potent). The 5-nitro modification thus confers an intermediate inhibitory phenotype that is mechanistically distinct from both halogenated and amino-substituted congeners [1]. The binding mode has been structurally validated at 1.85 Å resolution in the Leishmania major DHODH ortholog (PDB 3MHU), confirming direct engagement of the nitro group in the active site [2].
| Evidence Dimension | DHODH enzyme inhibition (IC₅₀ / 50% inhibition concentration) |
|---|---|
| Target Compound Data | 5-Nitroorotate: 50% inhibition at 0.076 mM |
| Comparator Or Baseline | 5-Bromoorotate: 0.016 mM; 2-Thioorotate: 0.018 mM; 5-Fluoroorotate: 0.055 mM; 5-Aminoorotate: 1.6 mM; Orotate methyl ester: 0.71 mM; Oxonic acid: 0.0099 mM; Uracil: 2.5 mM |
| Quantified Difference | 5-Nitroorotate is ~4.8× less potent than 5-bromoorotate, ~21× more potent than 5-aminoorotate, and ~33× more potent than uracil |
| Conditions | Saccharomyces cerevisiae DHODH; ferricyanide electron acceptor; competitive inhibition vs. orotate substrate |
Why This Matters
This quantitative inhibition profile enables rational selection of 5-nitroorotate for DHODH assays where neither the most potent (risk of off-target dominance) nor the weakest (insufficient signal) analog is desired, and where the nitro group's unique electron-withdrawing character is the variable under investigation.
- [1] Jordan, D.B.; Bisaha, J.J.; Picollelli, M.A. Catalytic properties of dihydroorotate dehydrogenase from Saccharomyces cerevisiae: studies on pH, alternate substrates, and inhibitors. Arch. Biochem. Biophys. 2000, 378, 84–92. (Data curated in BRENDA, EC 1.3.98.1). View Source
- [2] Cheleski, J.; Rocha, J.R.; Pinheiro, M.P.; Wiggers, H.J.; da Silva, A.B.; Nonato, M.C.; Montanari, C.A. Novel insights for dihydroorotate dehydrogenase class 1A inhibitors discovery. Eur. J. Med. Chem. 2010, 45, 5899–5909. PDB ID: 3MHU, resolution 1.85 Å. View Source
